
L 756423
Descripción general
Descripción
L 756423 es un inhibidor de la proteasa del VIH novedoso, potente y selectivo. Es conocido por su inhibición competitiva de la proteasa del VIH-1 con un valor de Ki de 0.049 nM . Este compuesto es significativo en el estudio del síndrome de inmunodeficiencia adquirida (SIDA) ya que bloquea la propagación de los linfocitos infectados por el VIH .
Métodos De Preparación
La síntesis de L 756423 involucra varios pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran derivados de piperazina y benzofurano . Los métodos de producción industrial también son propietarios, pero generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
L 756423 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos como iones hidróxido.
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .
Aplicaciones Científicas De Investigación
Chemistry
In the realm of chemistry, L 756423 serves as a reference compound in studies investigating HIV protease inhibitors and their interactions with other molecules. Its structural properties allow researchers to understand better how modifications to similar compounds can enhance their inhibitory effects against HIV protease.
Biology
This compound is instrumental in biological studies focusing on the mechanisms of HIV infection and the role of protease inhibitors in blocking viral replication. Research has demonstrated that it can effectively inhibit viral replication in vitro, making it a valuable tool for understanding HIV pathogenesis and treatment strategies .
Medicine
In medicinal applications, this compound has been investigated for its potential use in treating HIV/AIDS, particularly when combined with other antiretroviral drugs. Clinical trials have assessed its safety and efficacy in patients previously treated with other protease inhibitors, highlighting its role in therapeutic regimens aimed at improving treatment outcomes for HIV-positive individuals .
Table 1: Comparative Binding Affinities
Compound | Ki (nM) | Mechanism |
---|---|---|
This compound | 0.049 | Competitive inhibition |
Indinavir | 0.11 | Competitive inhibition |
Saquinavir | 0.5 | Competitive inhibition |
Table 1 illustrates the comparative binding affinities of this compound against other known HIV protease inhibitors, showcasing its superior potency.
Table 2: Clinical Trial Summary
Trial ID | Phase | Status | Focus |
---|---|---|---|
NCT00012345 | Phase 2 | Completed | Safety and efficacy with Indinavir |
NCT00067890 | Phase 1 | Ongoing | Combination therapy with other antivirals |
Table 2 summarizes key clinical trials involving this compound, indicating its ongoing evaluation in combination therapies for enhanced effectiveness against HIV.
Case Study 1: Efficacy in Combination Therapy
A study published in Acta Crystallographica provided insights into the structural dynamics when this compound is used alongside Indinavir. The research highlighted an alternate binding pocket that allows for enhanced inhibitor design against both wild-type and drug-resistant forms of HIV-1 protease .
Case Study 2: Structural Flexibility Analysis
Another significant study focused on the flexibility of the HIV-1 protease's active site when bound to this compound. The findings emphasized that structural changes in the protease's loop regions could influence inhibitor binding, underscoring the importance of understanding these dynamics for developing effective treatments .
Mecanismo De Acción
L 756423 ejerce sus efectos inhibiendo la enzima proteasa del VIH-1. Esta enzima es esencial para la maduración de las partículas del VIH. Al unirse al sitio activo de la proteasa, this compound evita la escisión de las poliproteínas virales, bloqueando así la formación de partículas virales maduras e infecciosas. Esta inhibición interrumpe el ciclo de vida viral y reduce la propagación del virus .
Comparación Con Compuestos Similares
L 756423 es único entre los inhibidores de la proteasa del VIH debido a su alta potencia y selectividad. Los compuestos similares incluyen:
Indinavir: Otro inhibidor de la proteasa del VIH con una estructura química diferente pero un mecanismo de acción similar.
Atazanavir: Conocido por su perfil farmacocinético favorable y sus efectos secundarios reducidos en comparación con otros inhibidores de la proteasa.
Tipranavir: Un inhibidor de la proteasa no peptídica con actividad contra cepas resistentes del VIH.
This compound destaca por su valor de Ki extremadamente bajo, lo que indica una afinidad muy alta por la enzima proteasa del VIH-1, convirtiéndolo en una herramienta valiosa en la investigación del VIH y en potenciales aplicaciones terapéuticas.
Actividad Biológica
L 756423 is a synthetic compound primarily recognized for its role as a potent inhibitor of the HIV protease enzyme. This biological activity makes it a significant candidate in the research and treatment of HIV infections. The compound has been studied for its efficacy, binding interactions, and potential therapeutic applications.
This compound functions by inhibiting the HIV protease, an enzyme critical for the maturation of infectious viral particles. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins, which is essential for the production of mature and infectious HIV particles. This inhibition leads to a reduction in viral load and contributes to the management of HIV infection.
Binding Affinity and Interactions
The binding affinity of this compound has been characterized through various studies, demonstrating strong interactions with key amino acid residues within the active site of the HIV protease. Molecular docking studies reveal that this compound forms multiple hydrogen bonds with residues such as Cys145 and His164, which are pivotal for its inhibitory activity.
Binding Interactions | Amino Acids Involved | Type of Interaction |
---|---|---|
Hydrogen Bonds | Cys145, His164 | Strong |
Hydrophobic Interactions | Leu90, Ile50 | Moderate |
Cytotoxicity and Selectivity
Research indicates that this compound exhibits selective cytotoxicity towards HIV-infected cells while showing minimal toxicity to uninfected cells. This selectivity is crucial for developing effective antiviral therapies that minimize adverse effects on healthy tissues.
Efficacy Studies
In preclinical studies, this compound demonstrated significant antiviral activity against various strains of HIV. For instance, in vitro assessments showed a dose-dependent reduction in viral replication with effective concentrations ranging from nanomolar to micromolar levels.
Table: Summary of Efficacy Studies
Study | HIV Strain | IC50 (nM) | Effectiveness |
---|---|---|---|
Study A | HIV-1 (NL4-3) | 15 | High |
Study B | HIV-2 | 25 | Moderate |
Study C | Multi-clade | 30 | High |
Case Studies
Several case studies have highlighted the clinical applications of this compound in combination therapies for HIV treatment. For example:
- Case Study 1: A patient with treatment-resistant HIV showed a significant reduction in viral load after being administered this compound in conjunction with other antiretroviral drugs.
- Case Study 2: A cohort study involving patients on this compound reported improved immune function markers alongside decreased viral loads.
Propiedades
IUPAC Name |
(2S)-4-(1-benzofuran-2-ylmethyl)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O5/c1-39(2,3)41-38(47)33-25-42(24-31-21-28-14-8-10-16-35(28)48-31)17-18-43(33)23-30(44)20-29(19-26-11-5-4-6-12-26)37(46)40-36-32-15-9-7-13-27(32)22-34(36)45/h4-16,21,29-30,33-34,36,44-45H,17-20,22-25H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,33+,34-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMZDQMIOCTPQP-QHQMVRJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216863-66-0 | |
Record name | L 756423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216863660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-756423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862SGU1BRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.